1-Phenyl-4-methylpyrazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Phenyl-4-methylpyrazole can be achieved by reacting bromobenzene with 4-methylpyrazole via N-arylation using a copper catalyst . More detailed synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis

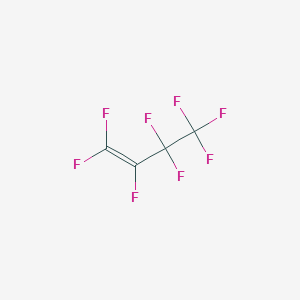

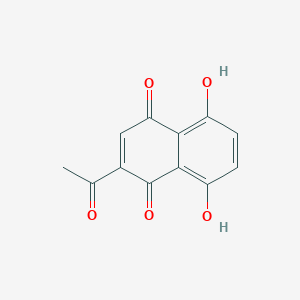

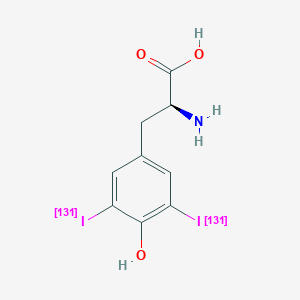

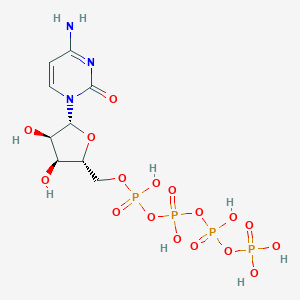

The molecular structure of 1-Phenyl-4-methylpyrazole consists of a pyrazole ring attached to a phenyl group and a methyl group . The InChI representation of the compound isInChI=1S/C10H10N2/c1-9-7-11-12(8-9)10-5-3-2-4-6-10/h2-8H,1H3 . The Canonical SMILES representation is CC1=CN(N=C1)C2=CC=CC=C2 . Physical And Chemical Properties Analysis

1-Phenyl-4-methylpyrazole has a molecular weight of 158.20 g/mol. It has a XLogP3-AA value of 2.3, indicating its lipophilicity. It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond. Its exact mass and monoisotopic mass are both 158.084398327 g/mol. It has a topological polar surface area of 17.8 Ų and a complexity of 141 .Applications De Recherche Scientifique

Medicinal Chemistry

Pyrazoles, including 1-Phenyl-4-methylpyrazole, have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Drug Discovery

The pyrazole structure is frequently used as scaffolds in the synthesis of bioactive chemicals . This makes 1-Phenyl-4-methylpyrazole a valuable compound in the field of drug discovery .

Agrochemistry

Pyrazoles also exhibit a diverse array of agricultural activities . Therefore, 1-Phenyl-4-methylpyrazole could potentially be used in the development of new agrochemicals .

Coordination Chemistry

In coordination chemistry, pyrazoles are often used due to their ability to act as ligands . The nitrogen atoms in the pyrazole ring can coordinate to a metal center, forming a complex .

Organometallic Chemistry

Pyrazoles, including 1-Phenyl-4-methylpyrazole, have applications in organometallic chemistry . They can act as ligands, coordinating with metal atoms to form organometallic compounds .

Organic Synthesis

Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group . This suggests that 1-Phenyl-4-methylpyrazole could be used in the synthesis of various organic compounds .

Orientations Futures

The future directions for the study of 1-Phenyl-4-methylpyrazole could involve further exploration of its synthesis methods, chemical reactivity, and potential biological activities. Given the wide range of activities exhibited by pyrazole derivatives, 1-Phenyl-4-methylpyrazole could be a promising scaffold for the development of new therapeutic agents .

Mécanisme D'action

Target of Action

The primary target of 1-Phenyl-4-methylpyrazole, also known as Fomepizole, is the enzyme alcohol dehydrogenase (ADH) . ADH plays a crucial role in the metabolism of alcohols, including toxic alcohols such as methanol and ethylene glycol .

Mode of Action

1-Phenyl-4-methylpyrazole acts as a potent inhibitor of ADH . It has an affinity for ADH that is more than 1000 times that of the toxic alcohols . By inhibiting ADH, it prevents the conversion of methanol and ethylene glycol to their toxic metabolites .

Biochemical Pathways

The inhibition of ADH by 1-Phenyl-4-methylpyrazole affects the metabolic pathways of methanol and ethylene glycol . Normally, ADH catalyzes the initial steps in the metabolism of these alcohols to their toxic metabolites . By inhibiting ADH, 1-Phenyl-4-methylpyrazole prevents the formation of these toxic metabolites .

Pharmacokinetics

1-Phenyl-4-methylpyrazole is primarily metabolized by oxidation to 4-OHMP and then to 4-carboxypyrazole . More than 50% of the dose is excreted in the urine of humans within 48 hours .

Result of Action

The inhibition of ADH by 1-Phenyl-4-methylpyrazole prevents the formation of toxic metabolites from methanol and ethylene glycol . This can reverse already-developed metabolite accumulation and severe metabolic acidosis without dialysis . It has a high safety profile and is easy to use in human patients .

Propriétés

IUPAC Name |

4-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-7-11-12(8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHPAHRITFHGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401417 | |

| Record name | 1-PHENYL-4-METHYLPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-4-methylpyrazole | |

CAS RN |

14766-43-9 | |

| Record name | 1-PHENYL-4-METHYLPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)

![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)